1-(Chloroacetyl)azepane

Description

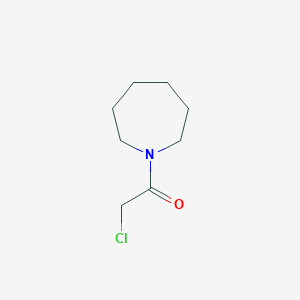

Structure

3D Structure

Properties

IUPAC Name |

1-(azepan-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYNYRUBFQVLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389773 | |

| Record name | 1-(Chloroacetyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52227-33-5 | |

| Record name | 1-(Chloroacetyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(azepan-1-yl)-2-chloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Chloroacetyl)azepane: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 1-(Chloroacetyl)azepane. This compound, belonging to the class of α-haloamides, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its bifunctional nature, featuring a reactive chloroacetyl group and a seven-membered azepane ring, allows for diverse chemical transformations.

Core Chemical Properties and Structure

This compound, also known by its IUPAC name 1-(azepan-1-yl)-2-chloroethanone, is a derivative of azepane (hexamethyleneimine). The key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ClNO | [1][2][3] |

| Molecular Weight | 175.66 g/mol | [1][2][3] |

| CAS Number | 52227-33-5 | [1][2][3] |

| IUPAC Name | 1-(azepan-1-yl)-2-chloroethanone | [1] |

| SMILES | ClCC(=O)N1CCCCCC1 | [1] |

| Boiling Point | 91 °C @ 0.36 Torr | [3] |

| Density (Predicted) | 1.112 ± 0.06 g/cm³ | [3] |

The structure of this compound is characterized by a seven-membered saturated heterocyclic azepane ring N-acylated with a chloroacetyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of azepane with chloroacetyl chloride. This reaction is a standard method for the formation of amides. Below is a detailed, plausible experimental protocol based on general procedures for N-acylation.

Materials:

-

Azepane (hexamethyleneimine)

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred solution of azepane and triethylamine over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Caption: A typical workflow for the synthesis of this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the azepane ring and the chloroacetyl group. The protons alpha to the nitrogen and the carbonyl group will be deshielded and appear at a lower field. The protons of the chloroacetyl group will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, and the six unique carbons of the azepane ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electron ionization (EI) or electrospray ionization (ESI), will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of chlorine and fragments of the azepane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.

Reactivity and Applications

This compound is a versatile intermediate due to the presence of the reactive α-chloro amide moiety. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

Common reactions involving α-haloamides like this compound include:

-

Nucleophilic Substitution: Reaction with various nucleophiles such as amines, thiols, and alkoxides to introduce new side chains. This is a widely used strategy in the synthesis of pharmacologically active compounds.

-

Formation of Heterocycles: The reactive nature of the chloroacetyl group can be exploited in intramolecular cyclization reactions to form various heterocyclic systems.

-

Cross-Coupling Reactions: In some cases, the C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions.

One documented application of this compound is in the study of overcoming fluconazole resistance in Candida albicans clinical isolates with tetracyclic indoles, highlighting its potential in medicinal chemistry research[3].

Caption: Key reaction pathways involving this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided information on its properties, synthesis, and reactivity should facilitate its effective use in the laboratory and in the design of new synthetic strategies.

References

1-(Chloroacetyl)azepane synthesis from azepane and chloroacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(chloroacetyl)azepane from azepane and chloroacetyl chloride. This process, a classic example of N-acylation, is a fundamental reaction in organic synthesis, often employed in the construction of more complex molecules in pharmaceutical development. The chloroacetyl group serves as a versatile handle for subsequent nucleophilic substitutions.

Reaction Principle

The synthesis involves the nucleophilic acyl substitution reaction between the secondary amine, azepane (also known as hexamethyleneimine), and the highly reactive acyl halide, chloroacetyl chloride. The nitrogen atom of azepane acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, this compound, and releases a molecule of hydrochloric acid (HCl). A base, typically a tertiary amine such as triethylamine (TEA), is added to the reaction mixture to neutralize the HCl byproduct, preventing the protonation of the starting azepane and driving the reaction to completion.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.

| Parameter | Azepane | Chloroacetyl Chloride | This compound |

| CAS Number | 111-49-9 | 79-04-9 | 52227-33-5[1][2] |

| Molecular Formula | C₆H₁₃N | C₂H₂Cl₂O | C₈H₁₄ClNO[1][2] |

| Molecular Weight ( g/mol ) | 99.17 | 112.94 | 175.66[1][2] |

| Boiling Point (°C) | 138-139 | 105-107 | 91 @ 0.36 Torr[2] |

| Density (g/cm³) | 0.853 | 1.419 | 1.112 (Predicted)[2] |

| Expected ¹H NMR (CDCl₃, δ ppm) | - | - | ~4.1 (s, 2H, -C(=O)CH₂Cl), ~3.5 (t, 4H, -N-CH₂-), ~1.7 (m, 8H, -(CH₂)₄-) |

| Expected ¹³C NMR (CDCl₃, δ ppm) | - | - | ~166 (C=O), ~48 (-N-CH₂-), ~42 (-CH₂Cl), ~29, ~27, ~26 (ring CH₂) |

| Expected IR (cm⁻¹) | ~3280 (N-H stretch) | ~1785 (C=O stretch) | ~1650 (amide C=O stretch), no N-H stretch |

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Equipment:

-

Azepane

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05-1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Quenching and Extraction:

-

Quench the reaction by adding water to the flask.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and finally with brine.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, if necessary, to obtain the final product.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

References

1-(Chloroacetyl)azepane in Acylation Reactions: A Mechanistic and Practical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated mechanism of action of 1-(chloroacetyl)azepane in acylation reactions, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document synthesizes information from analogous N-chloroacetyl compounds and fundamental principles of organic chemistry to present a plausible mechanistic framework and general experimental considerations.

Core Executive Summary

This compound is an N-acylated azepane derivative. While specific studies on its application as an acylating agent are scarce, its chemical structure suggests it will function as a potent electrophile for the acylation of various nucleophiles, primarily amines and alcohols. The reaction is expected to proceed via a nucleophilic acyl substitution mechanism. The azepane moiety likely influences the reagent's solubility, steric profile, and potentially the stability of the resulting acylated products, which are valuable intermediates in the synthesis of more complex molecules.

Plausible Mechanism of Action in Acylation Reactions

The primary role of this compound in acylation reactions is to transfer the chloroacetyl group to a nucleophilic substrate. The mechanism is anticipated to be a classic nucleophilic acyl substitution, which can be generalized for both amine and alcohol nucleophiles.

Acylation of Amines (N-Acylation)

The N-acylation of a primary or secondary amine with this compound is expected to proceed as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-nitrogen bond of the azepane ring is cleaved, and the azepane moiety acts as a leaving group. However, given that amides are generally poor leaving groups, it is more likely that the reaction is facilitated by the presence of the chlorine atom. A more plausible pathway involves the initial formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion from the chloroacetyl group in a subsequent step, or a concerted mechanism. In the context of N-acylation, the azepane amide bond would remain intact. The reaction is the transfer of the chloroacetyl group. Therefore, the reaction is the acylation of the azepane nitrogen by chloroacetyl chloride to form this compound, which can then be used to alkylate other nucleophiles at the alpha-carbon.

However, if this compound itself is acting as the acylating agent , the mechanism would involve the cleavage of the amide bond, which is generally unfavorable. A more likely scenario is that this compound acts as an alkylating agent , where the nucleophile displaces the chlorine atom.

Assuming the user's intent was the more common reaction of an N-chloroacetyl compound, which is N-acylation using a chloroacetylating agent, the general mechanism is as follows:

-

Nucleophilic Attack: An amine nucleophile attacks the carbonyl carbon of a chloroacetylating agent (like chloroacetyl chloride, to form an N-chloroacetylated amine).

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The leaving group (e.g., chloride from chloroacetyl chloride) is expelled, regenerating the carbonyl double bond and forming the N-chloroacetylated amine.

Let's re-evaluate the user's query. "this compound mechanism of action in acylation reactions". This implies this compound is the reagent in an acylation. In this case, it would transfer the CH2Cl-C(=O)- group.

Corrected Plausible Mechanism (this compound as Acylating Agent):

-

Nucleophilic Attack: The nucleophile (e.g., an amine, R-NH2) attacks the electrophilic carbonyl carbon of this compound.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed, where the carbonyl oxygen carries a negative charge, and the incoming nucleophile's heteroatom (e.g., nitrogen) bears a positive charge.

-

Leaving Group Departure: The intermediate collapses, and the azepane ring, as an amide anion, would need to depart. Amide anions are very poor leaving groups. Therefore, this direct acylation mechanism is highly unlikely under standard conditions.

Alternative and More Plausible Reactivity: Alkylation

It is far more probable that this compound acts as an alkylating agent . The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack, displacing the chloride ion.

-

SN2 Attack: A nucleophile attacks the carbon atom bearing the chlorine atom.

-

Transition State: A trigonal bipyramidal transition state is formed.

-

Chloride Departure: The chloride ion is displaced, resulting in the formation of a new carbon-nucleophile bond.

Given the ambiguity and the unlikeliness of this compound acting as an acylating agent by cleaving its amide bond, the remainder of this guide will focus on the general principles of N-acylation using chloroacetylating agents, which is a more common and well-established reaction class.

General Experimental Protocol for N-Chloroacetylation of an Amine

The following is a generalized protocol for the N-chloroacetylation of a primary or secondary amine using a chloroacetylating agent. This protocol is based on established procedures for similar reactions and should be adapted and optimized for specific substrates.

Materials:

-

Amine substrate

-

Chloroacetyl chloride (or analogous chloroacetylating agent)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

-

Base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate)

-

Apparatus for inert atmosphere reaction (optional, but recommended)

-

Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography).

Procedure:

-

Reaction Setup: A clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet is charged with the amine substrate and the anhydrous solvent.

-

Addition of Base: The base (typically 1.1 to 1.5 equivalents relative to the amine) is added to the solution. The mixture is stirred until the amine and base are fully dissolved.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Acylating Agent: The chloroacetylating agent (typically 1.0 to 1.2 equivalents) is dissolved in a small amount of the anhydrous solvent and added dropwise to the stirred amine solution over a period of 15-30 minutes.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for a period of 1 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Data Presentation

As stated, specific quantitative data for the acylation reactions of this compound is not available in the reviewed literature. For a typical N-chloroacetylation of a simple primary amine with chloroacetyl chloride, yields are generally high, often exceeding 80-90%, depending on the substrate and reaction conditions.

| Parameter | General Observation for N-Chloroacetylation |

| Reaction Time | 1 - 24 hours |

| Temperature | 0 °C to room temperature |

| Typical Yields | 80-95% (highly substrate dependent) |

| Key Side Reactions | Di-acylation (if excess acylating agent is used), hydrolysis of the acylating agent. |

Mandatory Visualizations

General Mechanism of N-Acylation

Caption: General mechanism of N-acylation of an amine with an acyl chloride.

General Experimental Workflow for N-Acylation

Caption: A typical experimental workflow for the N-acylation of an amine.

Technical Guide: Physicochemical Characterization of 1-(Chloroacetyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(Chloroacetyl)azepane, also known as N-(Chloroacetyl)homopiperidine, is a chemical intermediate that possesses a reactive chloroacetyl group. This functional group makes it a valuable building block in organic synthesis, particularly for the introduction of an azepane moiety and for further functionalization through nucleophilic substitution of the chlorine atom. A thorough understanding of its solubility and stability is critical for its effective use in synthesis, formulation development, and for predicting its behavior in various experimental and physiological environments.

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized protocols and data presentation formats to guide researchers in generating this crucial information.

Data Presentation

Quantitative data should be meticulously recorded and presented in a structured format to allow for clear interpretation and comparison. The following tables serve as templates for organizing experimental findings on the solubility and stability of this compound.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent System | Polarity Index | Solubility (mg/mL) | Qualitative Solubility |

| Water | 10.2 | To be determined | To be determined |

| Phosphate-Buffered Saline (pH 7.4) | ~10.2 | To be determined | To be determined |

| Methanol | 5.1 | To be determined | To be determined |

| Ethanol | 4.3 | To be determined | To be determined |

| Acetone | 5.1 | To be determined | To be determined |

| Dichloromethane (DCM) | 3.1 | To be determined | To be determined |

| Ethyl Acetate | 4.4 | To be determined | To be determined |

| Diethyl Ether | 2.8 | To be determined | To be determined |

| Hexanes | 0.1 | To be determined | To be determined |

Note: The analogous compound 1-Acetylpiperidine is reported to be soluble in organic solvents like ethanol and ether, with limited solubility in water.[1]

Table 2: Hydrolytic Stability of this compound in Aqueous Buffers at 37°C

| Buffer System | pH | Time (hours) | % Remaining (Mean ± SD) | Major Degradants Identified |

| 0.1 N HCl | 1.0 | 0 | 100 | - |

| 2 | To be determined | To be determined | ||

| 6 | To be determined | To be determined | ||

| 24 | To be determined | To be determined | ||

| Phosphate Buffer | 7.4 | 0 | 100 | - |

| 2 | To be determined | To be determined | ||

| 6 | To be determined | To be determined | ||

| 24 | To be determined | To be determined | ||

| 0.1 N NaOH | 13.0 | 0 | 100 | - |

| 2 | To be determined | To be determined | ||

| 6 | To be determined | To be determined | ||

| 24 | To be determined | To be determined |

Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable and reproducible data. The following protocols are adapted from established methods for characterizing pharmaceutical compounds.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature to reach thermodynamic equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials containing the compound.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). The mixtures should be agitated for a sufficient duration to reach equilibrium, which is typically between 24 and 72 hours. It is recommended to perform a preliminary experiment to determine the time required to reach a stable concentration.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least one hour to permit the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial. Immediately filter the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the pre-validated analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standard solutions of this compound at known concentrations to ensure accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Protocol 2: Assessment of Chemical Stability

This protocol outlines a procedure for evaluating the hydrolytic stability of this compound under various pH conditions. Amide bonds can be susceptible to hydrolysis, and the presence of the α-chloro group may influence the compound's reactivity.

Objective: To assess the rate of degradation of this compound in aqueous solutions of varying pH and to identify potential degradation products.

Materials:

-

This compound

-

Aqueous buffer solutions (e.g., 0.1 N HCl for acidic, phosphate buffer for neutral, 0.1 N NaOH for basic conditions)

-

Incubator or water bath with temperature control (e.g., 37°C)

-

Volumetric flasks and pipettes

-

A validated stability-indicating HPLC method with a suitable detector (e.g., DAD or MS).

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Reaction Initiation: In separate reaction vessels, add a small aliquot of the stock solution to a pre-warmed buffer (acidic, neutral, and basic) to achieve a final desired concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each reaction mixture.

-

Reaction Quenching (if necessary): Immediately quench the degradation reaction by adding the aliquot to a quenching solution. This could involve neutralization or dilution in the mobile phase.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradants.

-

Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of intact this compound remaining versus time. The degradation rate constant and half-life (t½) can be calculated from this data.

Forced Degradation Studies: To understand the degradation pathways and to develop a stability-indicating analytical method, forced degradation (stress testing) should be performed. This involves exposing this compound to more extreme conditions:

-

Acid/Base Hydrolysis: Higher concentrations of acid (e.g., 1 N HCl) and base (e.g., 1 N NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Thermal Stress: Heating the solid compound or a solution at high temperatures (e.g., 60-80°C).

-

Photostability: Exposing the compound to light sources as specified in ICH guidelines.

Mandatory Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel research compound such as this compound.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Chloroacetyl)azepane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Chloroacetyl)azepane is a chemical intermediate that holds potential for use in synthetic organic chemistry and drug discovery. As with any novel compound intended for these applications, precise structural elucidation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to achieving this. This guide provides a detailed overview of the expected spectroscopic data for a representative N-chloroacetylated cyclic amine and the experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for N-chloroacetyl-2,6-diarylpiperidin-4-ones, which serve as an analogue for this compound. The data is compiled from typical values observed for such compounds.

Table 1: ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.20 - 7.80 | m | - |

| CH (Piperidine Ring) | 4.00 - 4.50 | m | - |

| CH₂ (Piperidine Ring) | 2.50 - 3.50 | m | - |

| CH₂ (Chloroacetyl) | 4.10 - 4.30 | s | - |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Amide) | 165.0 - 168.0 |

| C=O (Piperidone) | 205.0 - 208.0 |

| C (Aromatic) | 125.0 - 145.0 |

| CH (Piperidine Ring) | 55.0 - 65.0 |

| CH₂ (Piperidine Ring) | 40.0 - 50.0 |

| CH₂ (Chloroacetyl) | 42.0 - 45.0 |

Table 3: IR Spectroscopic Data

| Functional Group | Wavenumber (ν, cm⁻¹) | Intensity |

| C=O (Amide) | 1660 - 1680 | Strong |

| C=O (Ketone) | 1710 - 1730 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

Table 4: Mass Spectrometry Data

| Ion Type | m/z Value | Description |

| [M]⁺ | Calculated Molecular Weight | Molecular Ion |

| [M+H]⁺ | Calculated MW + 1 | Protonated Molecular Ion (ESI) |

| [M-Cl]⁺ | Calculated MW - 35 | Loss of Chlorine |

| [M-CH₂Cl]⁺ | Calculated MW - 49 | Loss of Chloromethyl Group |

| [M-COCH₂Cl]⁺ | Calculated MW - 77 | Loss of Chloroacetyl Group |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-chloroacetylated cyclic amines.

Synthesis of N-Chloroacetylated Piperidine Derivative

A solution of the corresponding piperidine derivative in a suitable solvent (e.g., dichloromethane or toluene) is cooled in an ice bath. To this stirred solution, chloroacetyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified duration. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse program. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A spectral width of 0 to 220 ppm is typically used. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) or electron ionization (EI) can be used.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI-MS).

-

Data Acquisition: The sample is introduced into the ion source. For EI, a standard electron energy of 70 eV is used. The mass analyzer is set to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Potential Biological Activities of 1-(Chloroacetyl)azepane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a diverse array of biologically active molecules and approved therapeutic agents.[1][2][3] The introduction of a reactive chloroacetyl group at the 1-position of the azepane ring creates a versatile chemical entity, 1-(chloroacetyl)azepane, whose derivatives are of growing interest in medicinal chemistry. The electrophilic nature of the chloroacetyl moiety allows for covalent interactions with biological nucleophiles, a mechanism exploited in the design of targeted inhibitors. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of this compound derivatives, drawing on available preclinical data. We will explore their synthesis, anticancer and anticonvulsant properties, and potential as enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the acylation of a substituted azepane precursor with chloroacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A general synthetic scheme involves the reaction of a substituted azepine-containing molecule with chloroacetyl chloride in a suitable solvent. For instance, in the synthesis of N1-chloroacetyl benzodiazepine derivatives, an equimolar mixture of a 7-substituted 1,5-benzodiazepin-2-one and chloroacetyl chloride is prepared in an aqueous solution of sodium hydroxide.[4] Similarly, the synthesis of 2-(2-chloro-acetylamino)-pyrroloazepine derivatives would involve the reaction of the parent pyrroloazepine with chloroacetyl chloride.[5]

Potential Biological Activities

The incorporation of the this compound moiety has been explored in the context of several therapeutic areas, with the most prominent being oncology and neurology.

Anticancer Activity

The chloroacetyl group can act as a covalent binder to nucleophilic residues, such as cysteine, in the active sites of enzymes, leading to irreversible inhibition. This mechanism has been explored in the design of anticancer agents.

A notable example is a 2-(2-chloro-acetylamino)-pyrrolo[1,2-a]azepine derivative , which has demonstrated potent and selective anticancer activity.[5]

Table 1: Anticancer Activity of a 2-(2-chloro-acetylamino)-pyrrolo[1,2-a]azepine Derivative [5]

| Compound | Cell Line | IC50 (nM) |

| 2-(2-chloro-acetylamino)-pyrrolo[1,2-a]azepine | HCT116 (Colon Carcinoma) | 21.1 |

The potent activity of this compound suggests that the this compound scaffold can be a valuable component in the design of novel anticancer drugs.

Molecular docking studies have suggested that 2-(2-chloro-acetylamino)-pyrrolo[1,2-a]azepine derivatives can bind to the active site of Cyclin-Dependent Kinase 2 (CDK2) .[5] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The chloroacetyl group could potentially form a covalent bond with a cysteine residue in or near the ATP-binding pocket of CDK2, leading to its irreversible inhibition and subsequent cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action of a this compound derivative via CDK2 inhibition, leading to cell cycle arrest.

Anticonvulsant Activity

While not directly involving a this compound, the synthesis and evaluation of N1-chloroacetyl derivatives of 1,5-benzodiazepin-2-ones suggest that the N-chloroacetyl moiety on a seven-membered ring system can confer anticonvulsant properties.[4] This provides a rationale for investigating the potential of this compound derivatives as anticonvulsant agents.

The study on N1-chloroacetyl benzodiazepine derivatives revealed that the presence of a chloroacetyl group, in combination with other substituents, could afford protection against seizures in preclinical models.[4]

Experimental Protocols

General Synthesis of N-Chloroacetyl Derivatives

The following is a general protocol adapted from the synthesis of related N-chloroacetyl heterocyclic compounds.[4]

-

Dissolution: Dissolve the parent azepane derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or an aqueous basic solution).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base: If the reaction is not in an aqueous basic solution, add a base such as triethylamine (1.1 equivalents) to the cooled solution.

-

Acylation: Add chloroacetyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If in an aqueous solution, the product may precipitate and can be collected by filtration.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Anticancer Activity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.[5]

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a further 48-72 hours.

-

Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).

-

Staining: Wash the plates with water and stain the cells with SRB solution.

-

Wash and Solubilize: Wash away the unbound dye with acetic acid and air dry. Solubilize the bound dye with a Tris base solution.

-

Absorbance Measurement: Measure the optical density at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Conclusion

The available data, though limited, suggests that this compound derivatives represent a promising class of compounds with potential therapeutic applications, particularly in oncology. The chloroacetyl group provides a handle for covalent modification of biological targets, which can lead to potent and durable pharmacological effects.

Future research should focus on:

-

Synthesis of a broader library of derivatives: Exploring various substitutions on the azepane ring to understand structure-activity relationships.

-

Screening against a wider range of biological targets: Investigating other potential activities such as antimicrobial, anti-inflammatory, and inhibition of other enzyme classes.

-

Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

References

An In-depth Technical Guide to the Synthesis of 1-(Chloroacetyl)azepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(Chloroacetyl)azepane, a valuable chemical intermediate in pharmaceutical and organic synthesis. While a singular discovery paper for this compound is not prominently cited in the literature, its preparation follows well-established and reliable N-acylation methodologies. This document details the standard synthetic route, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as N-(Chloroacetyl)hexamethyleneimine, is a derivative of azepane (or hexamethyleneimine), a seven-membered saturated heterocycle. The incorporation of the chloroacetyl group provides a reactive electrophilic site, making it a useful building block for the synthesis of more complex molecules through nucleophilic substitution of the chlorine atom. Its structure is foundational in the development of various pharmaceutical compounds.

Core Synthesis: N-Acylation of Azepane

The primary and most direct method for the synthesis of this compound is the N-acylation of azepane with chloroacetyl chloride. This reaction is a classic example of a Schotten-Baumann type reaction, where an amine is acylated by an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Caption: General Synthesis of this compound.

Data Presentation

The following tables summarize the key chemical and physical properties of the reactants and the product, along with typical reaction conditions for the N-acylation.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Azepane | Azepane | 111-49-9 | C₆H₁₃N | 99.18[1] |

| Chloroacetyl Chloride | 2-Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 |

| This compound | 1-(Azepan-1-yl)-2-chloroethanone | 52227-33-5 | C₈H₁₄ClNO | 175.66[2][3] |

Table 2: Typical Reaction Parameters for N-Acylation

| Parameter | Condition | Notes |

| Solvent | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetone | Anhydrous conditions are preferred to prevent hydrolysis of chloroacetyl chloride.[4][5] |

| Base | Triethylamine (Et₃N), Pyridine, Potassium Carbonate (K₂CO₃) | An excess (typically 1.1-1.5 equivalents) is used to scavenge the HCl produced.[4][6] |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.[4][6] |

| Reaction Time | 1 - 12 hours | Monitored by Thin-Layer Chromatography (TLC) for consumption of the starting amine.[5] |

| Work-up | Aqueous wash, extraction, drying, and solvent evaporation | The crude product is typically washed to remove the base-HCl salt and any unreacted starting materials. |

| Purification | Crystallization or Column Chromatography | Purification method depends on the physical state and purity of the crude product. |

| Typical Yield | 75 - 95% | Yields are generally high for this type of reaction.[6] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, compiled from standard procedures for the N-acylation of secondary amines.[4][5][6][7]

Materials and Equipment

-

Azepane (1.0 eq.)

-

Chloroacetyl chloride (1.1 - 1.3 eq.)

-

Triethylamine (1.5 eq.) or Pyridine (1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for aqueous work-up and extraction

-

Rotary evaporator

Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve azepane (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add chloroacetyl chloride (1.3 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise via a dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.

-

Monitoring: Monitor the reaction progress by TLC until the azepane spot is no longer visible.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Mandatory Visualizations

Experimental Workflow

The logical flow of the synthesis and purification process is outlined below.

Caption: Workflow for the Synthesis of this compound.

References

1-(Chloroacetyl)azepane: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloroacetyl)azepane is a reactive synthetic intermediate of significant interest in organic and medicinal chemistry. Its unique structure, featuring a seven-membered azepane ring coupled with a reactive chloroacetyl group, renders it a valuable building block for the synthesis of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and key reactions, along with a thorough analysis of its spectroscopic data, are presented. Furthermore, this document explores its application in the synthesis of pharmacologically active compounds, highlighting its potential in drug discovery and development.

Introduction

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The incorporation of a chloroacetyl group at the nitrogen atom of the azepane ring provides a reactive handle for nucleophilic substitution reactions, making this compound a versatile precursor for the introduction of the azepane moiety into various molecular frameworks. The electrophilic nature of the carbon atom bearing the chlorine atom allows for facile reaction with a wide range of nucleophiles, including amines, thiols, and alcohols, leading to the formation of new carbon-heteroatom bonds. This reactivity profile makes this compound a key intermediate in the synthesis of novel compounds with potential therapeutic applications.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in organic synthesis. The key properties and spectroscopic data are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 52227-33-5 | [1] |

| Molecular Formula | C₈H₁₄ClNO | [1] |

| Molecular Weight | 175.66 g/mol | [1] |

| Boiling Point | 91 °C @ 0.36 Torr |

Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1 | s | 2H | -C(=O)CH₂Cl |

| ~ 3.5 - 3.7 | m | 4H | -N-CH₂- (azepane ring) |

| ~ 1.6 - 1.8 | m | 8H | -(CH₂)₄- (azepane ring) |

| Chemical Shift (ppm) | Assignment |

| ~ 168 | -C=O |

| ~ 42 | -CH₂Cl |

| ~ 47, 45 | -N-CH₂- (azepane ring) |

| ~ 29, 27, 26 | -(CH₂)₄- (azepane ring) |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2930, 2860 | Strong | C-H stretching (alkane) |

| ~ 1650 | Strong | C=O stretching (amide) |

| ~ 1450 | Medium | C-H bending (alkane) |

| ~ 1250 | Medium | C-N stretching |

| ~ 750 | Medium | C-Cl stretching |

| m/z | Fragment Ion |

| 175/177 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 140 | [M - Cl]⁺ |

| 98 | [Azepane-C=O]⁺ |

| 77 | [CH₂Cl]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acylation of azepane with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol

Materials:

-

Azepane

-

Chloroacetyl chloride

-

Triethylamine or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve azepane (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 80-95%

Reactivity and Applications in Organic Synthesis

The chloroacetyl group in this compound is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.

General Reaction Workflow

The general workflow for the reaction of this compound with a nucleophile involves the displacement of the chloride ion.

References

Review of azepane-containing compounds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, enabling potent and selective interactions with a wide array of biological targets. This unique structural feature has led to the incorporation of the azepane motif into numerous clinically successful drugs and promising therapeutic candidates.[1][2] This technical guide provides a comprehensive review of azepane-containing compounds in medicinal chemistry, focusing on their synthesis, biological activities, and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways. Over 20 drugs containing the azepane scaffold have received FDA approval, highlighting its significance in drug discovery.[2][3]

Synthetic Strategies for the Azepane Core

The construction of the azepane ring is a key challenge for synthetic chemists. Several robust methods have been developed, each with its own advantages and limitations. The primary strategies can be broadly categorized as ring-closing reactions and ring-expansion reactions.[3]

Key Synthetic Methodologies: An Overview

-

Ring-Closing Metathesis (RCM): This powerful reaction, often employing Grubbs or Hoveyda-Grubbs catalysts, forms the seven-membered ring from a diallylamine precursor. It is known for its functional group tolerance and is a common strategy for synthesizing complex azepane derivatives.

-

Beckmann Rearrangement: A classic method that converts a cyclohexanone oxime into an ε-caprolactam, a key precursor to the azepane core. The reaction is typically acid-catalyzed and proceeds with high efficiency.[4]

-

Reductive Amination: Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone can effectively forge the azepane ring.

-

Photochemical Dearomative Ring Expansion: A more recent innovation involves the photochemical ring expansion of nitroarenes, which provides a rapid entry to polysubstituted azepanes.[5]

Therapeutic Applications and Biological Activity

Azepane-containing compounds have demonstrated significant therapeutic potential across a range of diseases, including metabolic disorders, cancer, central nervous system (CNS) disorders, and infectious diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 inhibitors, or "gliptins," are a class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion. Several potent and selective DPP-4 inhibitors incorporate an azepane moiety.

Quantitative Data: Azepane-based DPP-4 Inhibitors

| Compound | DPP-4 IC50 (nM) | Reference |

| Neogliptin (12a) | 16.8 ± 2.2 | [1] |

| Compound 4 | 4000 ± 80 | [3] |

| Triazepane Derivative | 35 - 350 | [6] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol is a representative method for determining the in vitro potency of compounds against the DPP-4 enzyme.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

96-well microplate (black, clear-bottom for fluorescence)

-

Plate reader with fluorescence detection (λex = 360 nm, λem = 460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well microplate, add 26 µL of the test compound solution and 24 µL of DPP-4 enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer).[7]

-

Include wells for a positive control (a known DPP-4 inhibitor like sitagliptin), a negative control (DMSO vehicle), and a blank (assay buffer without enzyme).

-

Incubate the plate at 37°C for 10 minutes.[7]

-

Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well.[7]

-

Incubate the plate at 37°C for 30 minutes, protected from light.[7]

-

Measure the fluorescence intensity at λex = 360 nm and λem = 460 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibitors in Oncology

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Azepane-containing compounds have been developed as potent inhibitors of this pathway.[4][8]

Quantitative Data: Azepane-based PI3K/Akt Pathway Inhibitors

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Compound 4a | PI3K/Akt Pathway | 8.445 ± 2.26 | Caco-2 | [5] |

| Compound 7a | PI3K/Akt Pathway | 33.04 ± 2.06 | Caco-2 | [5] |

| Compound a46 | Akt Kinase | 11.1 | HCT-116 | [4] |

| Compound a48 | Akt Kinase | 9.5 | HCT-116 | [4] |

Signaling Pathway: PI3K/Akt Inhibition

References

- 1. Influenza virus plaque assay [protocols.io]

- 2. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-acylation using 1-(Chloroacetyl)azepane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-acylation of primary and secondary amines using 1-(Chloroacetyl)azepane. This reagent is a valuable tool in medicinal chemistry and drug discovery, introducing a versatile chloroacetyl moiety that can serve as a handle for further molecular elaboration. The azepane scaffold itself is a significant motif in a variety of pharmacologically active compounds.[1][2]

Introduction

N-acylation is a fundamental reaction in organic synthesis for the formation of robust amide bonds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules.[3] The use of this compound as an acylating agent offers the dual benefit of incorporating the privileged azepane structure while simultaneously installing a reactive α-chloroacetamide group.[4] This reactive group is susceptible to nucleophilic substitution, allowing for the subsequent attachment of various functional groups, thereby facilitating the rapid generation of diverse compound libraries for drug discovery programs.[4] The protocols outlined below describe a general procedure for the N-acylation of amines with this compound.

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-acylation of various amines with this compound. The data is illustrative of typical outcomes for such reactions under the described laboratory protocols.

| Entry | Amine Substrate | Product | Solvent | Base | Time (h) | Yield (%) |

| 1 | Aniline | 2-Chloro-1-(azepan-1-yl)-N-phenyl-ethan-1-one | Dichloromethane | Triethylamine | 2 | 92 |

| 2 | Benzylamine | 1-(Azepan-1-yl)-N-benzyl-2-chloro-ethan-1-one | Dichloromethane | Triethylamine | 2 | 95 |

| 3 | Piperidine | 1-(Azepan-1-yl)-2-chloro-1-(piperidin-1-yl)ethan-1-one | Dichloromethane | Triethylamine | 3 | 88 |

| 4 | 4-Methoxyaniline | 1-(Azepan-1-yl)-2-chloro-N-(4-methoxyphenyl)ethan-1-one | Dichloromethane | Triethylamine | 2 | 94 |

| 5 | Morpholine | 1-(Azepan-1-yl)-2-chloro-1-(morpholino)ethan-1-one | Dichloromethane | Triethylamine | 3 | 90 |

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Amines

This protocol describes a standard method for the N-acylation of a primary or secondary amine using this compound in the presence of a non-nucleophilic base.[5]

Materials:

-

Amine (primary or secondary) (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the solution of this compound dropwise to the stirring amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylated product.

Protocol 2: Subsequent Functionalization of the N-Acylated Product

This protocol demonstrates the utility of the chloroacetyl group for further modification, for instance, by nucleophilic substitution with a thiol.

Materials:

-

N-acylated product from Protocol 1 (1.0 eq)

-

Thiol (e.g., thiophenol) (1.2 eq)

-

Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) (1.5 eq)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the N-acylated product (1.0 eq) and dissolve it in anhydrous acetonitrile or DMF.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Add the thiol (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final functionalized product.

Visualizations

Caption: Workflow for the N-acylation of amines using this compound.

Caption: Two-step synthesis of functionalized amides.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: 1-(Chloroacetyl)azepane in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-(Chloroacetyl)azepane as a reactive intermediate in the synthesis of pharmaceutical compounds. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a representative application based on the well-established reactivity of α-chloroacetamides and the known pharmacological relevance of the azepane moiety.

Introduction

This compound is a bifunctional molecule incorporating a reactive chloroacetyl group and a saturated seven-membered azepane ring. The azepane scaffold is a recognized pharmacophore present in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial to cardiovascular and central nervous system activity. The chloroacetyl group serves as a potent electrophile, enabling the alkylation of various nucleophiles, making this compound a valuable building block for creating more complex molecules.

The primary application of this compound in pharmaceutical synthesis is as an alkylating agent to introduce the azepane-1-yl-acetyl moiety onto a target molecule. This is typically achieved through nucleophilic substitution, where the chlorine atom is displaced by a suitable nucleophile, such as an amine, thiol, or alcohol.

Key Application: Synthesis of N-Aryl-2-(azepan-1-yl)acetamide Derivatives

A significant potential application of this compound is in the synthesis of N-aryl-2-(azepan-1-yl)acetamide derivatives. These compounds are of interest as potential antimicrobial agents, leveraging the biological activity associated with both the azepane ring and the N-aryl acetamide core. The synthesis involves the N-alkylation of an aromatic amine with this compound.

Table 1: Representative Reaction Parameters for the Synthesis of N-(4-substituted-phenyl)-2-(azepan-1-yl)acetamide

| Entry | Aromatic Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 4-Anisidine | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| 2 | 4-Chloroaniline | NaHCO₃ | DMF | 100 | 8 | 78 |

| 3 | 4-Nitroaniline | Et₃N | Dioxane | 100 | 10 | 72 |

| 4 | 4-Aminobenzoic acid | K₂CO₃ | DMSO | 110 | 12 | 65 |

Note: The data presented in this table is representative of typical N-alkylation reactions of α-chloroacetamides with anilines and should be considered as a guideline for optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from azepane and chloroacetyl chloride.

Materials:

-

Azepane (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or distillation under reduced pressure.

Protocol 2: Synthesis of a Representative Pharmaceutical Intermediate: N-(4-methoxyphenyl)-2-(azepan-1-yl)acetamide

This protocol details the synthesis of a potential antimicrobial agent via N-alkylation of an aromatic amine with this compound.

Materials:

-

This compound (1.0 eq)

-

4-Anisidine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), 4-anisidine (1.1 eq), and potassium carbonate (1.5 eq).

-

Add anhydrous acetonitrile to the flask and stir the suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(4-methoxyphenyl)-2-(azepan-1-yl)acetamide.

Proposed Signaling Pathway and Mechanism of Action

While the specific biological targets of novel N-aryl-2-(azepan-1-yl)acetamide derivatives would require extensive biological evaluation, a hypothetical mechanism of action for antimicrobial activity could involve the disruption of bacterial cell wall synthesis or interference with essential enzymatic pathways. The azepane moiety could contribute to membrane interaction, while the acetamide linkage and aromatic ring could be involved in binding to an active site of a bacterial enzyme.

Conclusion

This compound represents a versatile and reactive building block for the synthesis of novel pharmaceutical intermediates. Its primary utility lies in its ability to introduce the azepane-1-yl-acetyl moiety into various molecular scaffolds through N-alkylation reactions. While specific, documented applications in the synthesis of commercial drugs are not readily found, the chemical principles and the known biological relevance of the azepane ring suggest significant potential for this intermediate in the discovery and development of new therapeutic agents, particularly in the area of antimicrobial research. The provided protocols offer a solid foundation for the synthesis and derivatization of this promising intermediate.

Application Notes and Protocols for the Synthesis of Novel Azepane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed, step-by-step protocols for the synthesis of novel azepane derivatives through three distinct and modern synthetic methodologies. The azepane scaffold is a significant structural motif in medicinal chemistry, present in numerous biologically active compounds and approved pharmaceuticals. The development of efficient and diverse synthetic routes to access novel azepane derivatives is crucial for the discovery of new therapeutic agents.

The following sections detail the experimental procedures for:

-

Photochemical Dearomative Ring Expansion of Nitroarenes: A cutting-edge approach to construct polysubstituted azepanes from readily available nitroaromatics.

-

Rhodium(II)-Catalyzed Sequential Cyclopropanation/1-Aza-Cope Rearrangement: An elegant cascade reaction to generate fused azepine systems with high stereocontrol.

-

Diastereoselective Piperidine Ring Expansion: A powerful method for the synthesis of functionalized azepanes from piperidine precursors.

Each protocol is accompanied by a summary of quantitative data in a tabular format for easy comparison and a Graphviz diagram illustrating the reaction workflow or signaling pathway.

Photochemical Dearomative Ring Expansion of Nitroarenes for Azepane Synthesis

This method provides a two-step synthesis of polysubstituted azepanes from simple nitroarenes. The key steps involve a photochemical dearomative ring expansion mediated by blue light, followed by a hydrogenation step to yield the saturated azepane ring.[1][2]

Experimental Protocol

Step 1: Photochemical Ring Expansion

-

In a borosilicate glass vial equipped with a magnetic stir bar, dissolve the substituted nitroarene (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M).

-

To this solution, add triisopropyl phosphite (P(Oi-Pr)₃, 4.0 equiv.).

-

Seal the vial with a septum and purge with argon for 10 minutes.

-

Place the vial in a photoreactor equipped with blue LEDs (λ = 450 nm) and stir the reaction mixture at room temperature for 24 hours.

-